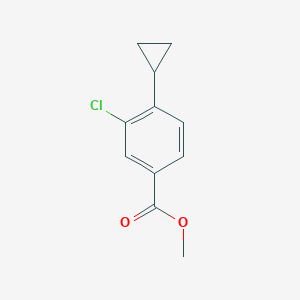

Methyl 3-chloro-4-cyclopropylbenzoate

CAS No.: 1563533-32-3

Cat. No.: VC3097051

Molecular Formula: C11H11ClO2

Molecular Weight: 210.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1563533-32-3 |

|---|---|

| Molecular Formula | C11H11ClO2 |

| Molecular Weight | 210.65 g/mol |

| IUPAC Name | methyl 3-chloro-4-cyclopropylbenzoate |

| Standard InChI | InChI=1S/C11H11ClO2/c1-14-11(13)8-4-5-9(7-2-3-7)10(12)6-8/h4-7H,2-3H2,1H3 |

| Standard InChI Key | KSQBJILZWAIQHG-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1)C2CC2)Cl |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C2CC2)Cl |

Introduction

Synthesis Methods

The synthesis of methyl 3-chloro-4-cyclopropylbenzoate typically involves the reaction of chlorinated benzoic acids with cyclopropyl alcohols or related derivatives. The process may require specific conditions such as temperature control, inert atmosphere, and purification steps like recrystallization or chromatography to achieve high purity levels.

-

Starting Materials: 3-Chlorobenzoic acid and cyclopropyl alcohol or derivatives.

-

Reaction Conditions: Temperature control, inert atmosphere.

-

Purification Methods: Recrystallization, chromatography.

Potential Applications

| Potential Application | Description |

|---|---|

| Medicinal Chemistry | Potential use as an intermediate in pharmaceutical synthesis |

| Agrochemicals | Possible use due to biological activity |

Research Findings and Challenges

While detailed research findings on methyl 3-chloro-4-cyclopropylbenzoate are scarce, studies on similar compounds suggest that such benzoates can participate in various chemical reactions and may exhibit biological activity. Further research is needed to fully explore its properties and applications.

-

Chemical Reactions: Participation in reactions typical of benzoates, such as esterification and hydrolysis.

-

Biological Activity: Potential interactions with biological targets, though specific data is lacking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume